Dimethyl 2-[(3-phenylbutanoyl)amino]benzene-1,4-dicarboxylate
Description
Dimethyl 2-[(3-phenylbutanoyl)amino]benzene-1,4-dicarboxylate is an organic compound featuring a benzene-1,4-dicarboxylate core esterified with methyl groups at positions 1 and 4. At position 2, an amino group is acylated with a 3-phenylbutanoyl substituent. This structure combines aromaticity with a branched aliphatic chain, conferring unique physicochemical properties. The compound’s molecular weight is approximately 333.32 g/mol, derived from the benzene-1,4-dicarboxylate backbone (C₈H₆O₄, 164.12 g/mol) and the 3-phenylbutanoyl amide moiety (C₁₀H₁₁NO, 169.2 g/mol). Its synthesis likely involves coupling 3-phenylbutanoyl chloride to dimethyl 2-aminobenzene-1,4-dicarboxylate, a process analogous to methods described for related derivatives .
Properties
IUPAC Name |
dimethyl 2-(3-phenylbutanoylamino)benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-13(14-7-5-4-6-8-14)11-18(22)21-17-12-15(19(23)25-2)9-10-16(17)20(24)26-3/h4-10,12-13H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJVXCDUHAWWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(3-phenylbutanoyl)amino]benzene-1,4-dicarboxylate typically involves the esterification of 2-aminoterephthalic acid with dimethyl sulfate, followed by the acylation of the resulting dimethyl 2-aminoterephthalate with 3-phenylbutanoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(3-phenylbutanoyl)amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic hydrogen atoms can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Dimethyl 2-[(3-phenylbutanoyl)amino]benzene-1,4-dicarboxylate has been investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to target specific cancer pathways, leading to decreased tumor growth in xenograft models .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. A notable study demonstrated that this compound reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .
Materials Science
Polymer Synthesis
In materials science, this compound serves as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties. A recent study detailed the synthesis of polyesters from this compound, showing improved characteristics compared to traditional materials .
Nanocomposites
This compound is also utilized in the development of nanocomposites. By incorporating nanoparticles into polymer matrices derived from this compound, researchers have created materials with superior electrical conductivity and mechanical strength. Such advancements are crucial for applications in electronics and aerospace .
Biological Research
Drug Delivery Systems
this compound has been explored as a component in drug delivery systems. Its ability to form micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Research has demonstrated that formulations using this compound can significantly improve the pharmacokinetics of various therapeutic agents .
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it can selectively inhibit certain enzymes involved in metabolic pathways, providing insights into its role as a lead compound for developing new therapeutic agents targeting metabolic disorders .
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl 2-[(3-phenylbutanoyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Research Findings and Data Tables
Thermal Stability Comparison
| Compound Type | Decomposition Temperature (°C) | Reference |
|---|---|---|
| UiO-66 (BDC linker) | >500 | |
| NH₂-UiO-66 | ~350 | |
| Target Compound (estimated) | <250 (due to organic substituent) | N/A |
Solubility in Common Solvents
| Compound | Solubility in DMSO | Solubility in Water |
|---|---|---|
| Target Compound | High | Low |
| Dimethyl 2-(benzenesulfonamido)benzene-1,4-dicarboxylate | Moderate | Very Low |
Biological Activity
Dimethyl 2-[(3-phenylbutanoyl)amino]benzene-1,4-dicarboxylate is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of dicarboxylates and features a dimethyl ester functional group along with an amide linkage. Its molecular formula is with a molecular weight of approximately 302.32 g/mol. The structure can be represented as follows:
Research indicates that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. It may exert effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Binding : It may interact with specific receptors, influencing signaling pathways associated with cell growth and apoptosis.
Biological Activity
The biological activities of this compound include:
- Antiviral Properties : Preliminary studies suggest that the compound exhibits antiviral activity against certain viral strains by inhibiting viral replication mechanisms .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in various animal models, possibly through the modulation of cytokine production .
- Antioxidant Activity : It has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
Case Studies
Several studies have investigated the biological effects of this compound:
- Study 1 : In vitro assays revealed that the compound inhibited the proliferation of specific cancer cell lines by inducing apoptosis. This suggests potential applications in cancer therapy.
- Study 2 : Animal studies indicated that administration of this compound led to a significant reduction in inflammatory markers in models of acute inflammation, supporting its potential use as an anti-inflammatory agent.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
